3-(3-bromopropyl)-1H-indole
Overview
Description
3-(3-Bromopropyl)-1H-indole: is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and microorganisms The compound this compound is characterized by the presence of a bromopropyl group attached to the nitrogen atom of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-bromopropyl)-1H-indole typically involves the alkylation of 1H-indole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control of reaction conditions and improved yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-(3-bromopropyl)-1H-indole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromopropyl group can lead to the formation of 3-propyl-1H-indole.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3-(3-azidopropyl)-1H-indole, 3-(3-thiopropyl)-1H-indole, and 3-(3-alkoxypropyl)-1H-indole can be formed.
Oxidation Products: Various oxidized derivatives of the indole ring or the propyl chain.
Reduction Products: 3-propyl-1H-indole.
Scientific Research Applications
Chemistry: 3-(3-bromopropyl)-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of indole derivatives with biological targets such as enzymes and receptors. It is also used in the synthesis of bioactive molecules that can modulate biological pathways.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Indole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: In the materials science industry, this compound is used in the synthesis of functional materials such as polymers and dyes. It can also be used as a precursor for the preparation of indole-based ligands for catalysis.
Mechanism of Action
The mechanism of action of 3-(3-bromopropyl)-1H-indole involves its interaction with specific molecular targets. The bromopropyl group can act as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The indole ring can also participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 3-(3-chloropropyl)-1H-indole
- 3-(3-iodopropyl)-1H-indole
- 3-(3-azidopropyl)-1H-indole
Comparison:
- 3-(3-chloropropyl)-1H-indole: Similar in structure but with a chlorine atom instead of bromine. Chlorine is less reactive than bromine, leading to different reactivity and selectivity in chemical reactions.
- 3-(3-iodopropyl)-1H-indole: Contains an iodine atom, which is more reactive than bromine. This compound may undergo faster substitution reactions.
- 3-(3-azidopropyl)-1H-indole: Contains an azide group, which can participate in click chemistry reactions, making it useful for bioconjugation and materials science applications.
Uniqueness: 3-(3-bromopropyl)-1H-indole is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
3-(3-bromopropyl)-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBXEUBNYOBJMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434569 | |
Record name | 3-(3-bromopropyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50624-65-2 | |
Record name | 3-(3-Bromopropyl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50624-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-bromopropyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.